molecular formula C11H16N2O3 B1324989 tert-Butyl (2-methoxypyridin-4-yl)carbamate CAS No. 849353-31-7

tert-Butyl (2-methoxypyridin-4-yl)carbamate

Cat. No. B1324989
CAS RN: 849353-31-7
M. Wt: 224.26 g/mol
InChI Key: WEUYGTAUMMZAFC-UHFFFAOYSA-N
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Description

  • CAS Number : 1909319-61-4 .

Scientific Research Applications

Synthesis of Biologically Active Compounds

Tert-Butyl (2-methoxypyridin-4-yl)carbamate has been utilized as an important intermediate in the synthesis of biologically active compounds. For instance, it is used in the synthesis of omisertinib (AZD9291), a medication used in cancer treatment. A study by Zhao et al. (2017) demonstrated a rapid synthetic method for a related compound, which was synthesized from commercially available materials and achieved an 81% total yield over three steps (Zhao, Guo, Lan, & Xu, 2017).

Intermediate in Natural Product Synthesis

It also serves as an intermediate in the synthesis of natural products with cytotoxic activity. Tang et al. (2014) synthesized (R)-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate, an intermediate of jaspine B, isolated from sponges and effective against human carcinoma cell lines. This synthesis was achieved through a multi-step process starting from L-Serine (Tang, Liu, Qin, Wang, Li, Huang, & Wang, 2014).

Photoredox-Catalyzed Cascades

In a 2022 study, Wang et al. reported the use of tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate in a photoredox-catalyzed amination of o-hydroxyarylenaminones. This method enabled the assembly of a range of 3-aminochromones under mild conditions, showing broad applications for this class of compounds in photocatalyzed synthesis (Wang, Zheng, Qian, Guan, Lu, Yuan, Xiao, Chen, Xiang, & Yang, 2022).

Solar Cell Research

Furthermore, this compound finds applications in solar cell research. Boschloo et al. (2006) investigated the addition of 4-tert-butylpyridine to redox electrolytes in dye-sensitized TiO2 solar cells. Their research demonstrated significant performance improvements attributed to the shift of the TiO2 band edge and increased electron lifetime (Boschloo, Häggman, & Hagfeldt, 2006).

Mechanism of Action

Mode of Action

. The compound’s interaction with its targets and the resulting changes are subjects of ongoing research.

Pharmacokinetics

. These properties are crucial in determining the bioavailability of the compound.

Action Environment

. More research is needed to understand how these factors might affect the compound’s action.

Biochemical Analysis

Biochemical Properties

Tert-Butyl (2-methoxypyridin-4-yl)carbamate plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to inhibit specific enzymes, thereby modulating biochemical pathways. For instance, it interacts with acetylcholinesterase, leading to its inhibition . This interaction is crucial in studies related to neurodegenerative diseases where acetylcholinesterase activity is a key factor.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of genes involved in oxidative stress responses and inflammatory pathways . Additionally, it affects cellular metabolism by interacting with metabolic enzymes, thereby influencing the overall metabolic flux within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes, leading to their inhibition or activation. For example, its interaction with acetylcholinesterase results in the inhibition of this enzyme, which is crucial for the breakdown of acetylcholine . This inhibition leads to an accumulation of acetylcholine, affecting neurotransmission and potentially providing therapeutic benefits in conditions like Alzheimer’s disease.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation products can have different biochemical activities . Long-term exposure to this compound in in vitro and in vivo studies has shown sustained effects on cellular signaling pathways and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxic effects and provides therapeutic benefits by modulating enzyme activity and gene expression. At higher doses, it can lead to adverse effects, including toxicity and disruption of normal cellular functions . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant harm.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism and clearance from the body. The compound affects metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels . Understanding these pathways is essential for optimizing the use of this compound in therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound in different cellular compartments . The compound’s distribution is crucial for its efficacy and potential side effects, as it determines the concentration of the active compound at the target sites.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. The compound is directed to particular compartments or organelles through targeting signals and post-translational modifications . This localization is essential for its interaction with specific biomolecules and the modulation of cellular processes.

properties

IUPAC Name

tert-butyl N-(2-methoxypyridin-4-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3/c1-11(2,3)16-10(14)13-8-5-6-12-9(7-8)15-4/h5-7H,1-4H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEUYGTAUMMZAFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=NC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40640065
Record name tert-Butyl (2-methoxypyridin-4-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40640065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

849353-31-7
Record name tert-Butyl (2-methoxypyridin-4-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40640065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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